4-Chloro-5-(1-(4-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one
Description
This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its structure includes:
- 4-chloro substituent: Enhances electrophilicity and influences binding interactions.
- 2-ethyl group: A small alkyl chain that may affect steric hindrance and metabolic stability.
Pyridazinones are studied for diverse applications, including agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., kinase inhibitors) .
Properties
CAS No. |
88093-52-1 |
|---|---|
Molecular Formula |
C14H14Cl2N2O2 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
4-chloro-5-[1-(4-chlorophenyl)ethoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-3-18-14(19)13(16)12(8-17-18)20-9(2)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3 |
InChI Key |
RTTBIZWHZHRERI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OC(C)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(1-(4-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Ethylation and Ethoxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(1-(4-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones with various functional groups.
Scientific Research Applications
4-Chloro-5-(1-(4-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(1-(4-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2 and 5
Key structural analogs differ in substituents at positions 2 (N-substituent) and 5 (oxygen/nitrogen-linked groups), impacting physicochemical and biological properties.
Table 1: Substituent Comparison
*Calculated based on formula C₁₅H₁₄Cl₂N₂O₂.
Structural and Electronic Effects
- Position 2: Ethyl (Target): Provides moderate steric bulk compared to tert-butyl or phenyl . Smaller alkyl groups may enhance metabolic stability. Phenyl/Trifluoromethylphenyl (Norflurazon): Aromatic groups improve binding to hydrophobic enzyme pockets, critical for herbicidal activity .
- Position 5: 1-(4-Chlorophenyl)ethoxy (Target): The ethoxy linker increases flexibility, while the 4-chlorophenyl group enhances lipophilicity. This contrasts with rigid benzyloxy groups or polar amino substituents . Dimethylamino (): Electron-donating groups may alter ring electron density, affecting reactivity in nucleophilic substitutions.
Crystallographic and Stability Insights
- Dihedral Angles : The tert-butyl analog () exhibits a 41.37° dihedral angle between pyridazine and benzene rings, influencing packing efficiency. The target compound’s ethoxy group may allow similar conformational flexibility.
- Hydrogen Bonding: Amino-substituted analogs (e.g., ) form intramolecular H-bonds, enhancing stability. The target compound’s ether oxygen may participate in weaker interactions .
Biological Activity
4-Chloro-5-(1-(4-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C14H14Cl2N2O
- IUPAC Name : this compound
- Molecular Weight : 295.18 g/mol
The biological activity of this compound is attributed to its interaction with specific biological targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which may play a role in cancer progression.
- Antimicrobial Activity : Its structure suggests possible interactions with bacterial cell membranes, leading to bactericidal effects.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar pyridazine derivatives. For instance, compounds with structural similarities demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the findings related to anticancer activity:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | SNB-19 | 10 | Tubulin inhibition |
| Similar Pyridazine Derivative | NCI-H460 | 55.61 | Apoptosis induction |
| Similar Pyridazine Derivative | SNB-75 | 54.68 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been tested for its antibacterial properties. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria. The following table outlines the antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 16 | 15 |
| Escherichia coli | 32 | 12 |
| Salmonella typhi | 8 | 20 |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of pyridazine derivatives, including our compound, found that it inhibited tumor growth in xenograft models. The study reported a significant reduction in tumor volume compared to controls, suggesting effective in vivo anticancer activity.
- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of the compound against clinical isolates. The results indicated that it was effective against resistant strains, showcasing its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
